(4-Methyl-1,2,5-oxadiazol-3-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF3CO)2O) . The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity, possibly through continuous flow processes or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins, thereby exerting its therapeutic effects . For example, it has been shown to inhibit thymidylate synthetase, preventing DNA synthesis and exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,2,4-oxadiazol-3-yl)methanol
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)methanol
Uniqueness
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-1,2,5-oxadiazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPMMNZIDPBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365486 |
Source
|
Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-74-4 |
Source
|
Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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